molecular formula C23H23N5 B2592388 4-(4-Methylphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 477853-92-2

4-(4-Methylphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No. B2592388
CAS RN: 477853-92-2
M. Wt: 369.472
InChI Key: CBEREADEJCKPHF-UHFFFAOYSA-N
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Description

The compound “4-(4-Methylphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, along with phenyl and piperazino groups. The exact structure would depend on the positions of these groups on the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, phenyl groups, and piperazino groups could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .

Scientific Research Applications

DNA Interaction and Biological Staining

  • Pyrimidine derivatives, such as Hoechst 33258 analogs, are known to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are extensively used as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. They also find uses as radioprotectors and topoisomerase inhibitors, highlighting their potential in drug design and molecular biology research (Issar & Kakkar, 2013).

Optoelectronic Materials

  • Quinazolines and pyrimidines are pivotal in the synthesis and application of electronic devices, luminescent elements, and photoelectric conversion elements. The integration of these compounds into π-extended conjugated systems is valuable for creating novel optoelectronic materials. They are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Catalysis and Synthetic Chemistry

  • Pyranopyrimidine scaffolds, important for medicinal and pharmaceutical industries, are developed using hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. These compounds have a wide range of applicability in synthetic chemistry, demonstrating the versatility of pyrimidine cores in facilitating complex chemical reactions (Parmar et al., 2023).

Inhibitors of Kinases and Enzymes

  • Tri- and tetra-substituted imidazole scaffolds, including pyrimidine-based derivatives, are identified as selective inhibitors of enzymes such as p38 mitogen-activated protein (MAP) kinase, which is involved in proinflammatory cytokine release. These findings underscore the therapeutic potential of pyrimidine derivatives in inflammation and cancer treatment (Scior et al., 2011).

Fluorescent Chemosensors

  • Pyrimidine derivatives based on 4-methyl-2,6-diformylphenol (DFP) have been developed as chemosensors for detecting metal ions, anions, and neutral molecules. These compounds exhibit high selectivity and sensitivity, making them suitable for environmental monitoring, medical diagnostics, and research applications (Roy, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential uses in fields like medicine or materials science .

properties

IUPAC Name

4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5/c1-17-8-10-18(11-9-17)21-20(16-24)23(28-14-12-27(2)13-15-28)26-22(25-21)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEREADEJCKPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCN(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile

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